Flunitrazepam-D7

Catalog No.
S1786607
CAS No.
1286448-08-5
M.F
C16H12FN3O3
M. Wt
320.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flunitrazepam-D7

CAS Number

1286448-08-5

Product Name

Flunitrazepam-D7

IUPAC Name

7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C16H12FN3O3

Molecular Weight

320.33 g/mol

InChI

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3,2D,3D,4D,5D

InChI Key

PPTYJKAXVCCBDU-AAYPNNLASA-N

SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F

Synonyms

Ro 5-4200

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)[N+](=O)[O-])C([2H])([2H])[2H])F)[2H])[2H]

Flunitrazepam-d7 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of flunitrazepam by GC- or LC-MS. Flunitrazepam is categorized as a benzodiazepine. Flunitrazepam is regulated as a Schedule IV compound in the United States. Flunitrazepam-d7 (exempt preparation) (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
A stable-labeled internal standard of flunitrazepam suitable for quantitation of flunitrazepam levels in LC/MS or GC/MS applications for clinical toxicology, urine drug testing, and forensic analysis. Marketed under the trade name Rohypnol, flunitrazepam is an intermediate-acting benzodiazepine typically prescribed for the treatment of severe insomnia. Flunitrazepam is noted for its sedative, muscle relaxant, anxiolytic, and anticonvulsant properties.

Flunitrazepam-D7 (CAS 1286448-08-5) is a highly stable, isotopically labeled benzodiazepine derivative engineered specifically as an internal standard (IS) for advanced mass spectrometry (LC-MS/MS and GC-MS). Featuring a +7 Dalton mass shift via deuteration at the N-methyl and fluorophenyl groups, it provides a critical analytical baseline for the precise quantification of flunitrazepam in complex biological matrices. In procurement contexts, this certified reference material (CRM) is prioritized over unlabeled or lower-mass-shift analogs because it guarantees exact chromatographic co-elution with the target analyte while maintaining complete mass-to-charge (m/z) separation, thereby eliminating matrix-induced quantification errors in high-throughput clinical and forensic screening workflows[REFS-1, REFS-2].

Substituting Flunitrazepam-D7 with a lower-mass-shift analog (such as Flunitrazepam-D3) or a generic in-class standard (like Diazepam-D5) fundamentally compromises assay linearity and reproducibility. In electrospray ionization (ESI), generic class standards elute at different retention times than the target analyte, exposing them to different matrix suppression zones and invalidating their role as true internal standards . Furthermore, using Flunitrazepam-D3 introduces a severe risk of isotopic cross-talk; at high analyte concentrations, the natural M+3 isotopic envelope of unlabeled flunitrazepam bleeds into the D3 multiple reaction monitoring (MRM) channel. The +7 Da shift of Flunitrazepam-D7 completely bypasses this isotopic overlap, ensuring that the internal standard signal remains independent of the target concentration, which is mandatory for legally defensible forensic and pharmacokinetic data [1].

Elimination of Isotopic Cross-Talk via +7 Da Mass Shift

In quantitative LC-MS/MS, the mass difference between the analyte and the internal standard dictates the upper limit of the linear dynamic range. Flunitrazepam-D3 provides only a +3 Da shift, which is susceptible to interference from the M+3 natural isotopic tail of unlabeled flunitrazepam at high concentrations, artificially inflating the IS signal. Flunitrazepam-D7 (m/z 321.2 > 275.2) provides a definitive +7 Da mass clearance, reducing isotopic cross-talk to negligible levels (<0.1%) even at the upper limits of quantitation (e.g., 1,000 ng/mL) .

Evidence DimensionIsotopic mass clearance and cross-talk risk
Target Compound DataFlunitrazepam-D7 (+7 Da mass shift, zero measurable cross-talk at high concentrations)
Comparator Or BaselineFlunitrazepam-D3 (+3 Da mass shift)
Quantified Difference>4 Da additional mass clearance, eliminating M+3 isotopic envelope interference
ConditionsHigh-concentration LC-MS/MS calibration curves (up to 1,000 ng/mL)

Procuring the D7 variant prevents calibration curve flattening and ensures accurate quantification in severe overdose or high-dose pharmacokinetic scenarios.

Absolute Matrix Effect Compensation in Complex Biofluids

When analyzing highly complex matrices like post-mortem whole blood or enzymatically hydrolyzed urine, ion suppression can severely skew results. Studies utilizing UPLC-MS/MS demonstrated that absolute matrix effects for benzodiazepines can range from 86% to 102%. However, by utilizing Flunitrazepam-D7 as the exact co-eluting internal standard, the relative matrix effect (measured as the coefficient of variation, CV) is reduced to between 1% and 5%, fully compensating for ionization variability [1]. Non-isotopic standards fail to provide this level of correction because they do not co-elute perfectly with the target.

Evidence DimensionRelative matrix effect (CV %)
Target Compound DataFlunitrazepam-D7 (Relative matrix effect CV < 5%)
Comparator Or BaselineUncorrected analyte or non-co-eluting generic IS (Absolute matrix effects fluctuating up to 14-20%)
Quantified Difference>3-fold reduction in matrix-induced quantification variance
ConditionsUPLC-MS/MS of solid-supported liquid-liquid extracted whole blood

Guarantees legally defensible accuracy in forensic toxicology by neutralizing unpredictable ion suppression in unrefined biological samples.

Precision Retention Time Alignment for Dynamic MRM

High-throughput clinical screening methods rely on dynamic Multiple Reaction Monitoring (dMRM) windows to analyze over 100 compounds in a single run. Flunitrazepam-D7 exhibits an exact retention time match with unlabeled flunitrazepam (e.g., 3.42 minutes in standardized 5-minute gradient methods), ensuring it falls perfectly within the narrow 0.4-minute dMRM retention time window [1]. Substituting with a generic benzodiazepine IS (e.g., Nordiazepam-D5) results in retention time mismatches (>0.5 min), pushing the IS out of the specific analyte's acquisition window and destroying the quantitative ratio.

Evidence DimensionChromatographic retention time (RT) alignment
Target Compound DataFlunitrazepam-D7 (ΔRT ≈ 0.00 min relative to target analyte)
Comparator Or BaselineGeneric class IS (e.g., Nordiazepam-D5) (ΔRT > 0.5 min relative to flunitrazepam)
Quantified Difference100% temporal alignment with the target analyte's elution peak
ConditionsFast LC-MS/MS with alternating column regeneration (ACR) and dynamic MRM

Perfect co-elution is a strict prerequisite for multiplexed, high-throughput clinical assays relying on narrow data acquisition windows.

Post-Mortem Forensic Toxicology and Whole Blood Analysis

Due to its ability to fully compensate for severe ion suppression (reducing relative matrix effect CVs to <5%), Flunitrazepam-D7 is the mandated internal standard for UPLC-MS/MS quantification of flunitrazepam in post-mortem whole blood and tissue homogenates. It ensures quantitative reliability even when the biological matrix is highly degraded[1].

High-Throughput Clinical Urine Drug Testing

In clinical environments utilizing dilute-and-shoot or fast LC-MS/MS methods with alternating column regeneration, Flunitrazepam-D7 is procured to support dynamic MRM workflows. Its exact retention time alignment (~3.42 min) with the target analyte ensures it is captured within narrow 0.4-minute acquisition windows, allowing laboratories to multiplex over 125 drugs in a single 5-minute run [2].

Drug-Facilitated Sexual Assault (DFSA) Profiling

DFSA investigations require extreme sensitivity (Limits of Detection down to 0.5 ng/mL) and absolute certainty. The +7 Da mass shift of Flunitrazepam-D7 eliminates any risk of isotopic cross-talk or background interference, making it the optimal internal standard for LC-MS-(TOF) and LC-HRMS confirmation assays used to legally verify trace flunitrazepam exposures [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

320.13020664 g/mol

Monoisotopic Mass

320.13020664 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-14-2024
1.Dunn, S.M.J. and Thuynsma, R.P. Reconstitution of purified GABAA receptors: Ligand binding and chloride transporting properties. Biochemistry 33, 755-763 (1994).

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